Thermodynamic Duplex Stabilization: MOE-cytidine vs. 2'-O-Methyl-cytidine (ΔTm)
The 2'-MOE modification increases duplex melting temperature (Tm) relative to unmodified RNA by +0.9 to +1.6 °C per modification, a value similar to the 2'-O-methyl (2'-OMe) modification, but less than the +2.5 °C per modification achieved by 2'-Fluoro (2'-F) [1]. This moderate increase in binding affinity is coupled with a more favorable safety and pharmacokinetic profile, providing a balanced performance profile for therapeutic applications [1].
| Evidence Dimension | Increase in duplex melting temperature (ΔTm) per modification |
|---|---|
| Target Compound Data | +0.9 to +1.6 °C |
| Comparator Or Baseline | 2'-O-Methyl (2'-OMe): +0.6 to +1.3 °C; 2'-Fluoro (2'-F): +2.5 °C |
| Quantified Difference | 2'-MOE provides a ΔTm increase comparable to 2'-OMe but significantly lower than 2'-F |
| Conditions | A-form RNA duplex in standard buffer conditions |
Why This Matters
This data demonstrates that MOE-cytidine provides a substantial, quantifiable increase in target binding affinity, enabling the design of shorter, more specific ASOs with predictable hybridization properties.
- [1] Biosearch Technologies. (2024). Know your oligo mod: 2ʹ-MOE. Retrieved from https://blog.biosearchtech.com/know-your-oligo-mod-2ʹ-moe View Source
